molecular formula C10H13NO3 B11949285 2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Cat. No.: B11949285
M. Wt: 195.21 g/mol
InChI Key: RPDMZAYNSCPHJK-UHFFFAOYSA-N
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Description

2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce amines.

Scientific Research Applications

2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert its effects through free radical scavenging and antioxidant properties, which can protect cells from oxidative stress . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-9(12)7(4-6)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)

InChI Key

RPDMZAYNSCPHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CC(C(=O)O)N

Origin of Product

United States

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